molecular formula C15H19N3O B271786 N-[3-(pyrimidin-2-yloxy)benzyl]butan-2-amine

N-[3-(pyrimidin-2-yloxy)benzyl]butan-2-amine

Numéro de catalogue B271786
Poids moléculaire: 257.33 g/mol
Clé InChI: FHRRAHXOHNWRKS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[3-(pyrimidin-2-yloxy)benzyl]butan-2-amine, also known as JNJ-31020028, is a novel small molecule that has been developed as a potential therapeutic agent for the treatment of various neurological disorders. It is a selective and potent antagonist of the ionotropic glutamate receptor, specifically targeting the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is involved in a wide range of physiological and pathological processes, including synaptic plasticity, learning and memory, and pain perception. As a result, JNJ-31020028 has been studied extensively in preclinical models of neurological disorders, including Alzheimer's disease, Parkinson's disease, and neuropathic pain.

Mécanisme D'action

N-[3-(pyrimidin-2-yloxy)benzyl]butan-2-amine exerts its pharmacological effects by selectively and potently antagonizing the NMDA receptor. The NMDA receptor is a type of ionotropic glutamate receptor that is involved in a wide range of physiological and pathological processes, including synaptic plasticity, learning and memory, and pain perception. By blocking the NMDA receptor, N-[3-(pyrimidin-2-yloxy)benzyl]butan-2-amine can modulate these processes and improve cognitive function, motor function, and pain perception.
Biochemical and Physiological Effects
N-[3-(pyrimidin-2-yloxy)benzyl]butan-2-amine has been shown to have a number of biochemical and physiological effects in preclinical models of neurological disorders. These effects include improvements in cognitive function, motor function, and pain perception. In addition, N-[3-(pyrimidin-2-yloxy)benzyl]butan-2-amine has been shown to have a favorable safety profile, with no significant adverse effects observed in preclinical studies.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of N-[3-(pyrimidin-2-yloxy)benzyl]butan-2-amine is its selectivity and potency as an NMDA receptor antagonist. This makes it a valuable tool for studying the role of the NMDA receptor in various physiological and pathological processes. However, one limitation of N-[3-(pyrimidin-2-yloxy)benzyl]butan-2-amine is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.

Orientations Futures

There are a number of potential future directions for research on N-[3-(pyrimidin-2-yloxy)benzyl]butan-2-amine. One area of interest is the development of more potent and selective NMDA receptor antagonists, which could have even greater therapeutic potential for the treatment of neurological disorders. Another area of interest is the development of novel drug delivery systems to improve the solubility and bioavailability of N-[3-(pyrimidin-2-yloxy)benzyl]butan-2-amine. Finally, there is a need for further clinical studies to evaluate the safety and efficacy of N-[3-(pyrimidin-2-yloxy)benzyl]butan-2-amine in human subjects.

Méthodes De Synthèse

The synthesis of N-[3-(pyrimidin-2-yloxy)benzyl]butan-2-amine involves a multi-step process, starting with the reaction of 2-chloropyrimidine with 3-hydroxybenzaldehyde to form 3-(2-chloropyrimidin-4-yloxy)benzaldehyde. This intermediate is then reacted with (S)-2-aminobutan-1-ol in the presence of a reducing agent to yield N-[3-(pyrimidin-2-yloxy)benzyl]butan-2-amine. The overall yield of the synthesis is around 15%, and the purity of the final product is typically greater than 98%.

Applications De Recherche Scientifique

N-[3-(pyrimidin-2-yloxy)benzyl]butan-2-amine has been extensively studied in preclinical models of neurological disorders, including Alzheimer's disease, Parkinson's disease, and neuropathic pain. In these studies, N-[3-(pyrimidin-2-yloxy)benzyl]butan-2-amine has been shown to have potent and selective antagonistic effects on the NMDA receptor, leading to improvements in cognitive function, motor function, and pain perception.

Propriétés

Nom du produit

N-[3-(pyrimidin-2-yloxy)benzyl]butan-2-amine

Formule moléculaire

C15H19N3O

Poids moléculaire

257.33 g/mol

Nom IUPAC

N-[(3-pyrimidin-2-yloxyphenyl)methyl]butan-2-amine

InChI

InChI=1S/C15H19N3O/c1-3-12(2)18-11-13-6-4-7-14(10-13)19-15-16-8-5-9-17-15/h4-10,12,18H,3,11H2,1-2H3

Clé InChI

FHRRAHXOHNWRKS-UHFFFAOYSA-N

SMILES

CCC(C)NCC1=CC(=CC=C1)OC2=NC=CC=N2

SMILES canonique

CCC(C)NCC1=CC(=CC=C1)OC2=NC=CC=N2

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.